
7-butoxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-butoxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one, also known as Clotrimazole, is a synthetic antifungal medication that is commonly used to treat a variety of fungal infections. It belongs to the class of imidazole antifungal drugs and is known for its broad-spectrum activity against different types of fungi.
Mechanism of Action
7-butoxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of the fungal cell membrane leads to the leakage of intracellular contents and ultimately results in the death of the fungal cell.
Biochemical and Physiological Effects:
7-butoxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has been shown to have minimal toxicity in humans and is generally well-tolerated. However, it may cause skin irritation or allergic reactions in some individuals. In addition to its antifungal and anticancer properties, 7-butoxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has also been shown to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
7-butoxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one is a widely used antifungal drug and has been extensively studied, making it a valuable tool for research in the field of mycology. However, its broad-spectrum activity may make it less suitable for studying specific types of fungi. Additionally, 7-butoxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one may interfere with other cellular processes, making it difficult to isolate the specific effects of the drug.
Future Directions
Future research on 7-butoxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one may focus on its potential use in the treatment of Alzheimer's disease, as well as its anticancer properties. Additionally, further studies may investigate the use of 7-butoxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one in combination with other drugs to enhance its antifungal or anticancer effects. Finally, research may focus on developing more specific antifungal drugs that target specific types of fungi, while minimizing the risk of side effects.
Synthesis Methods
7-butoxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one can be synthesized through a series of chemical reactions starting from 2-hydroxybenzophenone. The first step involves the condensation of 2-hydroxybenzophenone with butyl bromide in the presence of potassium carbonate to form 2-butoxybenzophenone. The second step involves the alkylation of 2-butoxybenzophenone with 2,2,2-trifluoroethyl iodide in the presence of sodium hydride to form 7-butoxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one.
Scientific Research Applications
7-butoxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. It has also been shown to have antiproliferative and anticancer properties, making it a potential candidate for cancer therapy. Additionally, 7-butoxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid plaques in the brain.
properties
Molecular Formula |
C15H15F3O3 |
|---|---|
Molecular Weight |
300.27 g/mol |
IUPAC Name |
7-butoxy-8-methyl-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C15H15F3O3/c1-3-4-7-20-12-6-5-10-11(15(16,17)18)8-13(19)21-14(10)9(12)2/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
BOOFVMRELIKOTA-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)C |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



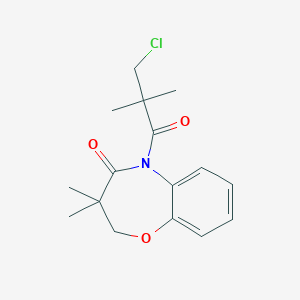
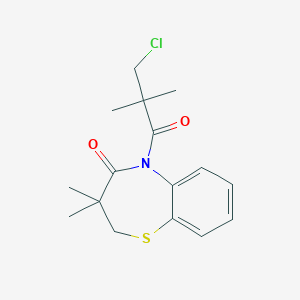
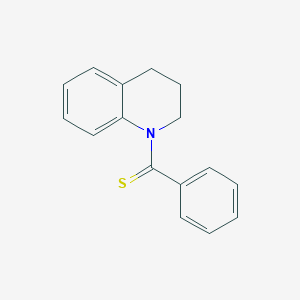
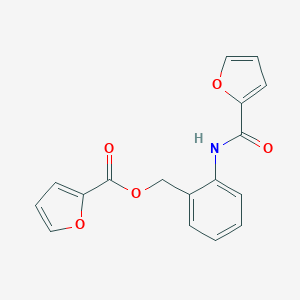
![Ethyl 2-[(4-methylbenzothioyl)amino]benzoate](/img/structure/B293230.png)
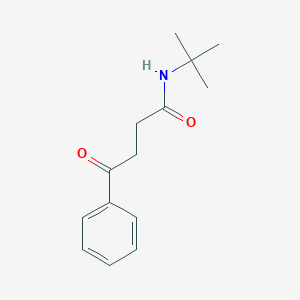
![Ethyl 2-[methacryloyl(methyl)amino]benzoate](/img/structure/B293234.png)
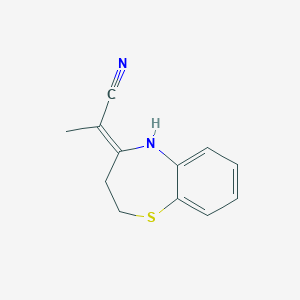
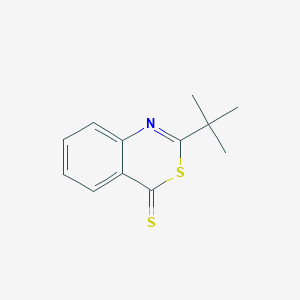
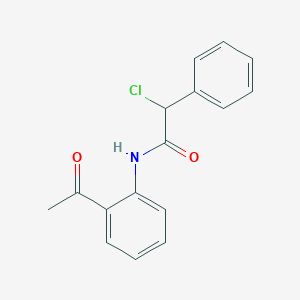


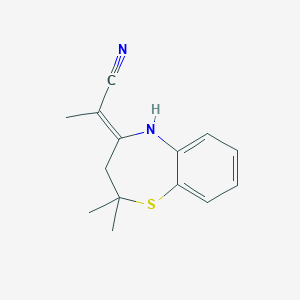
![6,6-dimethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-5-thione](/img/structure/B293248.png)